- Modified borohydride agents, (1,4-diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex [Zn(BH4)2(dabco)]. A new ligand metal borohydride as a stable, efficient, and versatile reducing agentBulletin of the Chemical Society of Japan, 1997, 70(1), 155-167,
Cas no 97-95-0 (2-Ethyl-1-butanol)
2-Ethyl-1-butanol structure
2-Ethyl-1-butanol
2-Ethyl-1-butanol Properties
Names and Identifiers
-
- 2-Ethylbutan-1-ol
- 2-Ethylbutyl alcohol
- Isohexyl alcohol
- 2-Ethyl-1-butanol
- 2-Ethylbutanol
- 2-Ethyl-1-butanol (ACI)
- 3-Methylolpentane
- NSC 8858
- Pseudohexyl alcohol
- +Expand
-
- MFCD00004744
- TZYRSLHNPKPEFV-UHFFFAOYSA-N
- 1S/C6H14O/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3
- OCC(CC)CC
- 1731254
Computed Properties
- 102.10400
- 1
- 1
- 3
- 7
- 31.2
- 0
- 0
- 0
- 0
- 0
- 1
- 1.6
- nothing
- 0
Experimental Properties
- 1.41490
- 20.23000
- n20/D 1.422(lit.)
- Soluble in water (4 mg/ml at 25°C), alcohol, ether, and most organic solvents.
- 146°C
- −15 °C (lit.)
- Fahrenheit: 136.4 ° f
Celsius: 58 ° c - 4g/l
- Colorless and transparent liquid with special odor
- Slightly soluble in water, miscible in most organic solvents such as ethanol \ diethyl ether. It can dissolve oils \ waxes \ rubber \ dyes and natural resins
- 0.83 g/mL at 25 °C(lit.)
2-Ethyl-1-butanol Security Information
2-Ethyl-1-butanol Customs Data
- 2905199090
-
China Customs Code:
2905199090Overview:
2905199090. Other saturated monohydric alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905199090. saturated monohydric alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Ethyl-1-butanol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: (OC-6-22)-[1,4-Diazabicyclo[2.2.2]octane-κN1,κN4]bis[tetrahydroborato(1-)-κH,κH′… Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 1 h, -5 - 0 °C; 2 h, 0 - 5 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Method for preparation of remdesivir intermediate 2-ethyl-1-butanol with alkyl acetoacetate and halogenated ethane as main material, China, , ,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Indium isopropoxide Solvents: Isopropanol ; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
Reference
- Indium Tri(isopropoxide)-Catalyzed Selective Meerwein-Ponndorf-Verley Reduction of Aliphatic and Aromatic AldehydesJournal of Organic Chemistry, 2012, 77(10), 4821-4825,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Zinc, (pyrazine-κN1)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Poly-η-(pyrazine)zinc borohydride as a new stable, efficient and selective reducing agentSynthetic Communications, 1995, 25(19), 3089-96,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
1.3 Reagents: Tetrahydrofuran Solvents: Water
1.2 Reagents: Methanol
1.3 Reagents: Tetrahydrofuran Solvents: Water
Reference
- Novel conversion of aldehydes to boronic esters. Simultaneous IGOR2 computer generation and experimental observation of an unusual rearrangement of α-aminoboranesJournal of the American Chemical Society, 1993, 115(2), 440-4,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Water ; rt; 2 h, rt → 30 °C
Reference
- Preparation of 2-ethyl-1-butanol, China, , ,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Phenylsilane , Potassium tert-butoxide Catalysts: 2708159-77-5 Solvents: Tetrahydrofuran ; rt; rt → 100 °C; 18 h, 60 - 100 °C
1.2 Reagents: Cesium fluoride Solvents: tert-Butyl methyl ether , Water ; 3 h, rt
1.2 Reagents: Cesium fluoride Solvents: tert-Butyl methyl ether , Water ; 3 h, rt
Reference
- Chemoselective hydrosilylation of carboxylic acids using a phosphine-free ruthenium complex and phenylsilaneJournal of Organometallic Chemistry, 2022, 963,,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dabco , Silver tetrafluoroborate , 2304691-74-3 Solvents: Tetrahydrofuran ; 10 h, 60 atm, 60 °C
1.2 Solvents: Tetrahydrofuran ; rt
1.2 Solvents: Tetrahydrofuran ; rt
Reference
- Tris(pyrazolyl)borate Cobalt-Catalyzed Hydrogenation of C=O, C=C, and C=N Bonds: An Assistant Role of a Lewis BaseOrganic Letters, 2019, 21(8), 2693-2698,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Lithium chloride
Reference
- Decomposition of carbonate esters of 1,3-diols. The chemistry of 1,3-bifunctional systems. XXVIActa Chimica Hungarica, 1983, 114(3-4), 375-9,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: (Dimethyl sulfide)trihydroboron
1.2 Catalysts: Hydrogen peroxide
1.2 Catalysts: Hydrogen peroxide
Reference
- Borane-Dimethyl Sulfidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: (R)-Alpine borane Solvents: Tetrahydrofuran ; 1 min, rt
Reference
- Reaction of Alpine-Borane with aldehydes: reactivity rate assessment by observation of the disappearance of the carbonyl n - Π* peak by UV-visible spectroscopyJournal of the Arkansas Academy of Science, 2000, 54, 24-32,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Copper, butyl-
Reference
- Crystallization of phases in the system pyrargyrite-proustite in hydrothermal conditionsSbornik Vysoke Skoly Chemicko-Technologicke v Praze, 1986, (1986), 119-42,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
Reference
- Study of organic oxides. XXXIX. Reaction of unsaturated α-oxides with Group II A organometallic compoundsZhurnal Obshchei Khimii, 1979, 49(5), 1047-50,
Synthetic Circuit 21
Reaction Conditions
1.1 Catalysts: Molybdenum carbide , Molybdenum dioxide Solvents: Ethanol ; rt → 280 °C; 3 h, 280 °C
Reference
- Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in EthanolIndustrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281,
2-Ethyl-1-butanol Raw materials
- 2-Ethyl-N,N-dimethyl-1-buten-1-amine
- 2,2-Diethyloxirane
- 1,3-Dioxan-2-one,5,5-diethyl-
- Morpholine,4-(2-ethyl-1-buten-1-yl)-
- Etzadroxil
- N-Butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone
- 2-Ethylbut-3-en-1-ol
- (Methylthio)radical
- Sulfate Lignin
- Butanoic acid,2-ethyl-, methyl ester
- 2-Ethylbutyric acid
2-Ethyl-1-butanol Preparation Products
- Benzyl alcohol (100-51-6)
- 4-Methylbenzaldehyde (104-87-0)
- Ethyl n-Caprylate (106-32-1)
- 3-Octenoic acid, ethylester (1117-65-3)
- 2-Hexenoic acid, ethylester (1552-67-6)
- 2-Butenal, 2-ethyl- (19780-25-7)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2-Hexen-1-ol (2305-21-7)
- 2-Octenoic acid, ethylester (2351-90-8)
- Ethyl hex-3-enoate (2396-83-0)
- 3-PHENYL-1-BUTANOL (2722-36-3)
- 2,4,6-Trimethylbenzyl alcohol (4170-90-5)
- 4-Ethylbenzaldehyde (4748-78-1)
- 3-Hexen-1-ol (544-12-7)
- Ethyl 3-Methylvalerate (5870-68-8)
- 4-Methylbenzyl alcohol (589-18-4)
- 2-Methyl-3-hexanol (617-29-8)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
2-Ethyl-1-butanol Related Literature
-
Marie Savonnet,Aurélie Camarata,Jerome Canivet,Delphine Bazer-Bachi,Nicolas Bats,Vincent Lecocq,Catherine Pinel,David Farrusseng Dalton Trans. 2012 41 3945
-
Nathaniel M. Eagan,Benjamin M. Moore,Daniel J. McClelland,Ashley M. Wittrig,Emmanuel Canales,Michael P. Lanci,George W. Huber Green Chem. 2019 21 3300
-
Anne-Laure Bonneau,Nicolas Robert,Christophe Hoarau,Olivier Baudoin,Francis Marsais Org. Biomol. Chem. 2007 5 175
-
Dong Wang,Zhenyu Liu,Qingya Liu RSC Adv. 2019 9 18941
-
Christopher Magee,Yusuke Sugihara,Per B. Zetterlund,Fawaz Aldabbagh Polym. Chem. 2014 5 2259
-
Jinfeng He,Xiuzhen Li,Jianyao Kou,Tingjie Tao,Xinyue Shen,Dahao Jiang,Lili Lin,Xiaonian Li Catal. Sci. Technol. 2023 13 170
-
Songyan Jia,Jiao Ma,Dongping Wang,Kangjun Wang,Qiang Zheng,Chunshan Song,Xinwen Guo Sustainable Energy Fuels 2020 4 2018
-
G. Pagès,V. Gilard,R. Martino,M. Malet-Martino Analyst 2017 142 3771
-
Daniela Mazzier,Soumen De,Barbara Wicher,Victor Maurizot,Ivan Huc Chem. Sci. 2019 10 6984
-
Costas Panayiotou Phys. Chem. Chem. Phys. 2012 14 3882
97-95-0 (2-Ethyl-1-butanol) Related Products
- 100-49-2(Cyclohexanemethanol)
- 25462-23-1(2-n-Amylpropane-1,3-diol)
- 104-76-7(2-Ethylhexan-1-ol)
- 105-08-8(1,4-Cyclohexanedimethanol, mixture of cisand trans)
- 626-89-1(4-Methylpentan-1-ol)
- 3637-61-4(Cyclopentanemethanol)
- 4415-82-1(Cyclobutylmethanol)
- 5333-42-6(2-Octyldodecan-1-ol)
- 105-30-6(2-Methylpentan-1-ol)
- 616-16-0((R)-2-Methylbutanol)